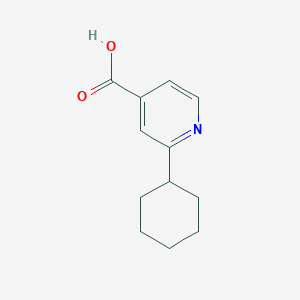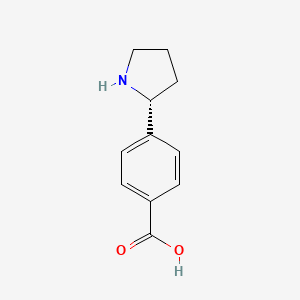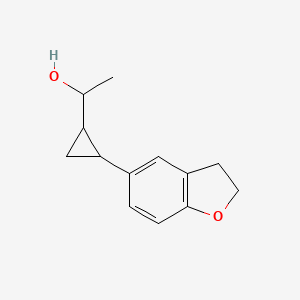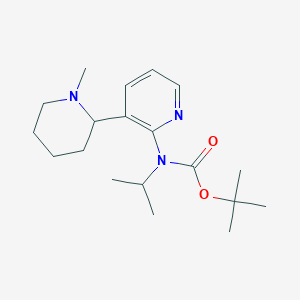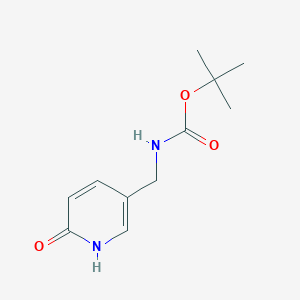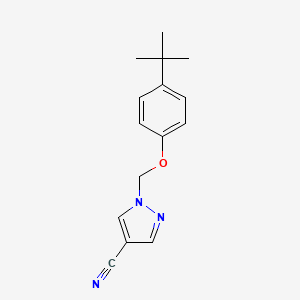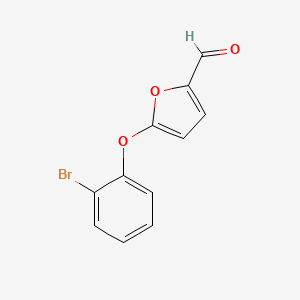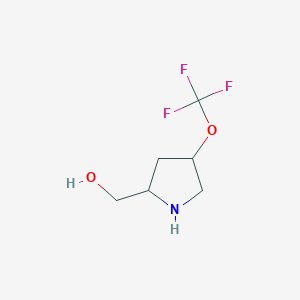
(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol: is an organic compound with the molecular formula C6H10F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine derivatives with trifluoromethoxy reagents under controlled conditions. One common method involves the use of trifluoromethoxybenzene and pyrrolidine in the presence of a base such as sodium hydride, followed by reduction with a suitable reducing agent .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research, particularly as a precursor for the development of drugs targeting specific enzymes and receptors. Its trifluoromethoxy group enhances the compound’s stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (4-Methoxypyrrolidin-2-yl)methanol
- (4-Fluoropyrrolidin-2-yl)methanol
- (4-Chloropyrrolidin-2-yl)methanol
Comparison: Compared to these similar compounds, (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol is unique due to the presence of the trifluoromethoxy group. This group imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity, making it more suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H10F3NO2 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
[4-(trifluoromethoxy)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)12-5-1-4(3-11)10-2-5/h4-5,10-11H,1-3H2 |
Clé InChI |
GHCDSGXJFALSBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1CO)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
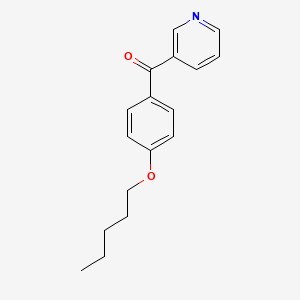
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
